molecular formula C17H16N2O2 B14152684 2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione CAS No. 1212220-96-6

2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione

Cat. No.: B14152684
CAS No.: 1212220-96-6
M. Wt: 280.32 g/mol
InChI Key: RSOCNUKPESVLTB-UHFFFAOYSA-N
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Description

2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is a complex organic compound with a unique structure that includes a pyridine ring and a cyclopropane-fused isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the cyclization of a pyridine derivative with an appropriate cyclopropane precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated derivatives .

Scientific Research Applications

2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-methylpyridin-2-yl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione is unique due to its cyclopropane-fused isoindole structure, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

1212220-96-6

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

4-(6-methylpyridin-2-yl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione

InChI

InChI=1S/C17H16N2O2/c1-8-3-2-4-13(18-8)19-16(20)14-9-5-6-10(12-7-11(9)12)15(14)17(19)21/h2-6,9-12,14-15H,7H2,1H3

InChI Key

RSOCNUKPESVLTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5

solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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